Cas no 824-78-2 (Sodium 4-nitrophenolate)

Sodium 4-nitrophenolate structure
Sodium 4-nitrophenolate structure
Sodium 4-nitrophenolate
824-78-2
C6H5NNaO3
162.098572492599
MFCD00044673
39998
13214

Sodium 4-nitrophenolate Properties

Names and Identifiers

    • Sodium 4-nitrophenolate
    • 4-Nitrophenol sodium salt
    • sodium p-nitrophenolate
    • 4-Nitropheol Sodium Salt
    • NAPNP
    • p-nitrophenol sodium salt
    • p-nitrophenolate sodium
    • pnsp
    • SODIUM 4-NITROPHENOL
    • Sodium 4-nitrophenox
    • sodium para-nitrophenolate
    • sodiumnitrophenate
    • sodiumnitrophenol
    • SODIUM-P-NITROPHENATE
    • SODIUM-P-NITROPHENOL
    • sodiump-nitrophenoxide
    • U.N. 2497
    • Sodium p-Nitrophenol
    • Phenol, 4-nitro-, sodium salt (9CI)
    • Phenol, p-nitro-, sodium deriv. (6CI)
    • Phenol, p-nitro-, sodium salt (8CI)
    • Sodium, (p-nitrophenoxy)- (7CI)
    • p-Nitrophenol sodium salt
    • Sodium 4-nitrophenoxide
    • Sodium p-nitrophenoxide
    • 4RPH5V4ONG
    • P-NITROPHENOL SODIUM SALT [HSDB]
    • AKOS006228551
    • sodium;4-nitrophenolate
    • 4-NITROPHENOLSODIUMSALTDIHYDRATE
    • AI3-09021
    • NCGC00254344-01
    • Phenol, 4-nitro-, sodium salt
    • UNII-4RPH5V4ONG
    • Phenol, 4-nitro-, sodium salt (1:1)
    • SCHEMBL237649
    • Q27260406
    • SODIUM, (P-NITROPHENOXY)-
    • NS00078716
    • EINECS 212-536-4
    • N0223
    • F1905-7102
    • CAS-824-78-2
    • PNSP
    • 824-78-2
    • Sodium nitrophenate
    • Tox21_300477
    • Sodium 4-nitrophenolate Contains 20-30% water
    • HSDB 2592
    • DTXCID907320
    • 4-nitrophenol sodium
    • J-524275
    • P-NITRO PHENOL SODIUM SALT
    • DTXSID3027320
    • CHEMBL3183771
    • EPA Pesticide Chemical Code 129077
    • 4-Nitrophenol sodium 100 microg/mL in Acetonitrile
    • 66924-59-2
    • p-nitrophenoxide sodium salt
    • CURNJKLCYZZBNJ-UHFFFAOYSA-M
    • Phenol, p-nitro-, sodium salt
    • Sodium p-nitrophenate
    • P-NITROPHENOL SODIUM SALT
    • para-Nitro sodium phenolate
    • 1ST9022
    • +Expand
    • MFCD00044673
    • OORLTLMFPORJLV-UHFFFAOYSA-N
    • 1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;
    • [Na].[O-][N+](C1C=CC(O)=CC=1)=O

Computed Properties

  • 161.00900
  • 0
  • 1
  • 1
  • 161.009
  • 11
  • 123
  • 0
  • 0
  • 0
  • 0
  • 0
  • 2
  • nothing
  • nothing
  • 0
  • 68.9A^2

Experimental Properties

  • 2.26180
  • 68.88000
  • 279ºC at 760 mmHg
  • >300 °C(lit.)
  • 90 °C
  • Yellow to orange needle crystals
  • Stable. Incompatible with strong oxidizing agents, strong acids.
  • Soluble in water and general organic solvents

Sodium 4-nitrophenolate Security Information

  • SM4800000
  • 3
  • 4.1
  • S24/25
  • III
  • R20/21/22; R33
  • Xn Xn
  • UN 1759 8/PG 3
  • The warehouse is ventilated and dried at low temperature, and stored and transported separately from food raw materials
  • III
  • R20/21/22;R33
  • 4.1

Sodium 4-nitrophenolate Customs Data

  • 2908991090
  • China Customs Code:

    2908991090

    Overview:

    HS:2908991090 Sodium para-nitrophenolate VAT:17.0% Tax refund rate:0.0% Regulatory conditions:S Minimum tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    HS:2908991090 sodium 4-nitrophenolate VAT:17.0% Tax rebate rate:0.0% Supervision conditions:S MFN tariff:5.5% General tariff:30.0%

Sodium 4-nitrophenolate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Methanol ,  Tetrahydrofuran ;  rt; 4 h, 23 °C
Reference
Temperature-Dependent Reactivity of a Non-heme FeIII(OH)(SR) Complex: Relevance to Isopenicillin N Synthase
Yadav, Vishal ; et al, Journal of the American Chemical Society, 2021, 143(1), 46-52

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux; 10 min; cooled
Reference
Enhanced complexity and catalytic efficiency in the hydrolysis of phosphate diesters by rationally designed helix-loop-helix motifs
Razkin, Jesus; et al, ChemBioChem, 2008, 9(12), 1975-1984

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Enzyme PTP-1B Inhibition Studies by Vanadium Metal Complexes and Kinetic Approach
Shaik, Ayub; et al, Biological Trace Element Research, 2023, 201(10), 5037-5052

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium nitrite
Reference
Study of the reaction of diaryl ethers with alkali metal nitrites
Plakhtinskii, V. V.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(3), 560-2

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium perchlorate ,  Lithium perchlorate Catalysts: Sodium phenoxide Solvents: Water
Reference
Solvent effect on ground-state versus transition-state stabilization by metal ions. Contrasting metal ion behavior in tetraglyme and ethanol for nucleophilic displacement at a phosphorus center
Buncel, E.; et al, Tetrahedron Letters, 1990, 31(45), 6513-16

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Sodium benzyloxide
Reference
Transesterification of tris(p-nitrophenyl) phosphate with sodium alkoxides: bis(p-nitrophenyl) methyl phosphate, bis(p-nitrophenyl) benzyl phosphate, bis(p-nitrophenyl) n-butyl phosphate
Berndt, Michael C.; et al, Phosphorus and Sulfur and the Related Elements, 1979, 7(3), 225-7

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 2379291-49-1
Reference
Bio-mimetic of catecholase and phosphatase activity by a tetra-iron(III) cluster
Pal, Chanchal Kumar; et al, Polyhedron, 2019, 174,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Terbium(3+) (immobilized in silica-alumina) Solvents: Water
Reference
Heterogeneous Catalysis of Lanthanoid Ions for the Hydrolysis of p-Nitrophenyl Phosphate Enhanced by Incorporation to Cyano-Bridged Heterometallic Coordination Polymers
Tabe, Hiroyasu ; et al, Journal of Physical Chemistry C, 2022, 126(9), 4365-4373

Sodium 4-nitrophenolate Raw materials

Sodium 4-nitrophenolate Related Literature